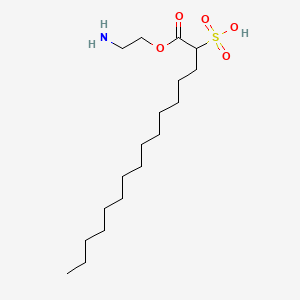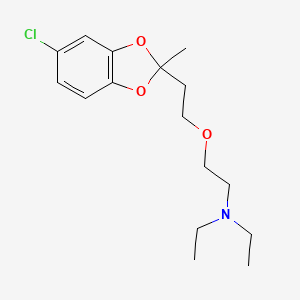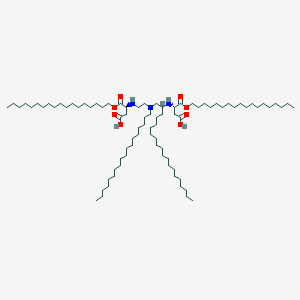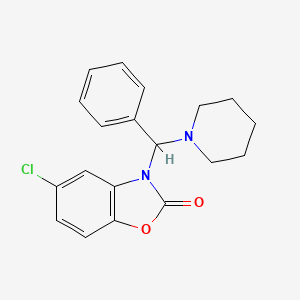
5-Chloro-3-(phenyl-1-piperidinylmethyl)-2(3H)-benzoxazolone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3-(phenyl-1-piperidinylmethyl)-2(3H)-benzoxazolone is a synthetic organic compound that belongs to the class of benzoxazolones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(phenyl-1-piperidinylmethyl)-2(3H)-benzoxazolone typically involves the reaction of a chlorinated benzoxazolone with a phenylpiperidine derivative. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metal catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions could target the chlorinated benzoxazolone ring, potentially leading to dechlorinated products.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution could introduce new functional groups at the chloro position.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: May be used in the development of new materials or as a chemical intermediate in industrial processes.
作用機序
The mechanism of action of 5-Chloro-3-(phenyl-1-piperidinylmethyl)-2(3H)-benzoxazolone would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
5-Chloro-2(3H)-benzoxazolone: A simpler analog without the phenylpiperidine moiety.
3-(Phenyl-1-piperidinylmethyl)-2(3H)-benzoxazolone: Lacks the chloro substituent.
5-Bromo-3-(phenyl-1-piperidinylmethyl)-2(3H)-benzoxazolone: A brominated analog.
Uniqueness
5-Chloro-3-(phenyl-1-piperidinylmethyl)-2(3H)-benzoxazolone is unique due to the presence of both the chloro and phenylpiperidine substituents, which may confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
73603-54-0 |
|---|---|
分子式 |
C19H19ClN2O2 |
分子量 |
342.8 g/mol |
IUPAC名 |
5-chloro-3-[phenyl(piperidin-1-yl)methyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C19H19ClN2O2/c20-15-9-10-17-16(13-15)22(19(23)24-17)18(14-7-3-1-4-8-14)21-11-5-2-6-12-21/h1,3-4,7-10,13,18H,2,5-6,11-12H2 |
InChIキー |
CTPTUJYOIALGAE-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C(C2=CC=CC=C2)N3C4=C(C=CC(=C4)Cl)OC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


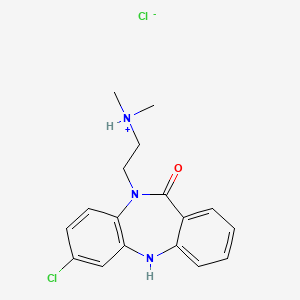
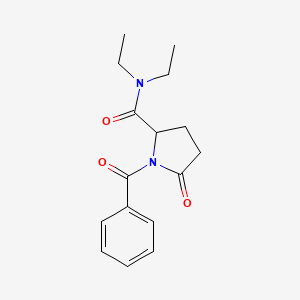


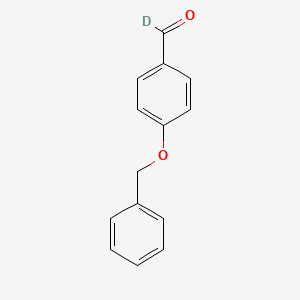
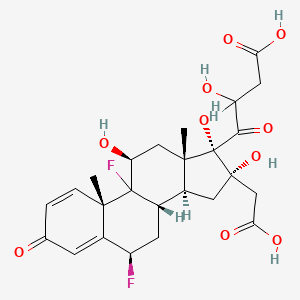
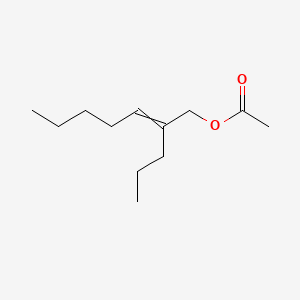


![Octadecanamide, N-[2-[(2-cyanoethyl)[2-[(2-cyanoethyl)amino]ethyl]amino]ethyl]-](/img/structure/B13758041.png)

